N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrazolo[3,4-d]pyrimidin-4-yl moiety, present in Oprea1_106436, is a core structure in many compounds with anticancer properties . This compound has been studied for its potential as an inhibitor of topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a common target in cancer therapy . The ability to interfere with this enzyme can make Oprea1_106436 a valuable asset in the development of new anticancer drugs.
Synthesis of Fused Heterocycles
Oprea1_106436 can be used in the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These structures are significant in medicinal chemistry due to their pharmacological activities, including antitumor properties. The compound serves as a precursor in annulation reactions, which are crucial for constructing complex fused systems.
Development of Antitumor Agents
The thiazole group, which can be synthesized from Oprea1_106436, is found in several antitumor agents like bleomycin and dasatinib . The development of new antitumor agents based on thiazines and thiazoles is of special interest, aiming to obtain molecules with higher specificity and lower toxicity.
Pharmacological Research
Compounds containing the pyrazolo[3,4-d]pyrimidin-4-yl group, such as Oprea1_106436, show a broad spectrum of biological activities. They are included in the structure of marketed drugs like celecoxib and sildenafil . This makes them important for pharmacological research, exploring their potential in various therapeutic areas.
Inhibitors of Signaling Pathways
Oprea1_106436 derivatives have been studied for their role as inhibitors of the Hedgehog (Hh) signaling cascade . This signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Inhibitors of this pathway can be used to treat cancers with aberrant Hh activity.
Ultrasonic-Assisted Synthesis
The compound has been used in ultrasonic-assisted synthesis to create heterocyclic derivatives linked with 1,2,3-triazoles . This method is notable for its efficiency and the potential to produce compounds with significant anticancer activity, particularly against renal cancer cell lines.
Wirkmechanismus
Target of Action
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has been identified as a potential inhibitor of certain protein kinases . Protein kinases are enzymes that play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, they are considered as appealing targets for cancer treatment .
Mode of Action
The mode of action of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with these protein kinases. This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of protein kinases by N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide affects various biochemical pathways. These pathways are involved in cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis, which are desirable outcomes in the treatment of cancer .
Result of Action
The result of the action of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of the signaling pathways regulated by the protein kinases that the compound targets .
Zukünftige Richtungen
The future directions for this compound could involve further investigations into its anticancer effects. It has been found that similar compounds show potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . Therefore, this compound could potentially be developed into a novel anticancer agent.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWPCHYPYQPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.